molecular formula C15H17BrN4O3S2 B7878794 Ethyl (4-{[5-bromo-4-(methylthio)pyrimidin-2-yl]amino}phenyl)(methyl)oxido-lambda-sulfanylidenecarbamate

Ethyl (4-{[5-bromo-4-(methylthio)pyrimidin-2-yl]amino}phenyl)(methyl)oxido-lambda-sulfanylidenecarbamate

Cat. No.: B7878794
M. Wt: 445.4 g/mol
InChI Key: HAWGFLZQAUTCEH-UHFFFAOYSA-N
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Description

Ethyl (4-{[5-bromo-4-(methylthio)pyrimidin-2-yl]amino}phenyl)(methyl)oxido-lambda-sulfanylidenecarbamate is a complex organic compound characterized by its unique chemical structure and potential applications in various scientific fields. This compound's multifunctional nature makes it intriguing for researchers, particularly in the realms of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-{[5-bromo-4-(methylthio)pyrimidin-2-yl]amino}phenyl)(methyl)oxido-lambda-sulfanylidenecarbamate involves several steps:

  • Preparation of the pyrimidine core: Starting with appropriate precursors, such as bromo and methylthio derivatives, typically through halogenation and methylation reactions.

  • Amination Reaction: Introduction of the amino group into the pyrimidine ring using suitable amine reagents under controlled conditions.

  • Formation of the Phenyl Ring Substituent: Synthesis of the phenylcarbamate moiety involves esterification and carbamate formation under mild conditions.

Industrial Production Methods: Industrial production would likely involve large-scale batch processing, optimization of reaction conditions to maximize yield, and purification steps like crystallization or chromatography to ensure compound purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions at the methylthio group, potentially forming sulfoxides or sulfones.

  • Reduction: Reduction reactions can target the oxido-lambda-sulfanylidenecarbamate moiety, altering its oxidation state.

  • Substitution: Halogen substitution reactions on the pyrimidine ring, facilitated by nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophiles such as amines, under basic conditions.

Major Products Formed:

  • Oxidation Products: Formation of sulfoxides or sulfones.

  • Reduction Products: Alteration in the oxidation state of sulfur-containing moieties.

  • Substitution Products: Various substituted derivatives based on the nucleophile used.

Scientific Research Applications

Ethyl (4-{[5-bromo-4-(methylthio)pyrimidin-2-yl]amino}phenyl)(methyl)oxido-lambda-sulfanylidenecarbamate exhibits promising applications across multiple domains:

  • Chemistry: Utilized in synthetic organic chemistry for developing novel compounds.

  • Biology: Potential use as a biochemical probe to investigate molecular pathways involving its target moieties.

  • Medicine: Examined for pharmacological properties and potential therapeutic effects.

  • Industry: Employed in material science for developing advanced functional materials.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Molecular Targets: Likely targets include enzymes or receptors specific to its structural features.

  • Pathways Involved: The exact pathways remain under investigation, but they likely involve modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

  • Ethyl carbamates: with different aryl substituents.

  • Bromo-pyrimidine derivatives: with varying alkylthio groups.

  • Aminophenyl derivatives: with different amide or ester functionalities.

Conclusion

Ethyl (4-{[5-bromo-4-(methylthio)pyrimidin-2-yl]amino}phenyl)(methyl)oxido-lambda-sulfanylidenecarbamate is a compound with significant research potential, spanning multiple scientific disciplines. Its unique combination of functional groups and chemical reactivity opens up avenues for innovative applications in chemistry, biology, medicine, and industry. Researchers continue to explore its full potential, aiming to uncover new and exciting uses for this complex molecule.

Properties

IUPAC Name

ethyl N-[[4-[(5-bromo-4-methylsulfanylpyrimidin-2-yl)amino]phenyl]-methyl-oxo-λ6-sulfanylidene]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O3S2/c1-4-23-15(21)20-25(3,22)11-7-5-10(6-8-11)18-14-17-9-12(16)13(19-14)24-2/h5-9H,4H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWGFLZQAUTCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N=S(=O)(C)C1=CC=C(C=C1)NC2=NC=C(C(=N2)SC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(RS)—S-(4-aminophenyl)-N-(ethoxycarbonyl)-S-methylsulfoximide (10 g, 42 mmol), 5-bromo-2-chloro-4-methylsulfanyl-pyrimidine (10 g, 42 mmol) and 5M HCl (8 mL) in dioxane is stirred at 60° C. in 90% acetonitrile-water (250 mL) for 36 h. TLC indicates almost complete consumption of starting sulfoximine. The reaction mixture is poured into 800 mL of aq. NaHCO3, the pasty precipitate filtered, washed with 70 mL of EtOAc, then crude material (7.5 g) is recrystallized from boiling EtOH (200 mL) to yield 6 g (35%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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